[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
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Overview
Description
[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated and fluorinated phenyl group, a carbamoyl group, and a benzothiadiazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate typically involves multiple steps, including the formation of the benzothiadiazine ring and the introduction of the carbamoyl and phenyl groups. Common synthetic routes may include:
Formation of the Benzothiadiazine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbamoyl Group: This can be achieved through the reaction of an amine with a chloroformate or isocyanate.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate can be compared with similar compounds such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S/c20-12-8-9-14(13(21)10-12)23-18(25)11-29-19(26)7-3-6-17-22-15-4-1-2-5-16(15)30(27,28)24-17/h1-2,4-5,8-10H,3,6-7,11H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDWLJYRHQRZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC(=O)OCC(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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